Cy5 Phosphoramidite
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Overview
Description
Cy5 Phosphoramidite is a derivative of cyanine dyes, specifically indodicarbocyanine, which is widely used as a fluorescent labeling reagent. This compound is particularly popular for its application in the synthesis of fluorescence-labeled oligonucleotides. Cyanine dyes, including this compound, are known for their high molecular extinction coefficients and strong fluorescence, making them valuable tools in various biological and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5 Phosphoramidite involves the functionalization of parent cyanine dyes with specific substituents to tune their hydrophobicity/hydrophilicity and electron-donating/withdrawing properties. The process typically includes the following steps :
Synthesis of Parent Dyes: The parent cyanine dyes are synthesized with different substituents such as hexyloxy, triethylene glycol monomethyl ether, tert-butyl, and chloro groups.
Functionalization: One of the pendant alkyl chains of the parent dye is functionalized with a monomethoxytrityl protective group.
Phosphoramidite Conversion: The remaining hydroxyl-terminated N-propyl linker is rapidly converted to phosphoramidite, allowing direct incorporation into DNA sequences using automated DNA synthesis.
Industrial Production Methods
Industrial production of this compound involves automated chemical synthesis of oligonucleotides, which relies on phosphoramidites as the phosphate precursors. This method ensures high yields and efficient coupling, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cy5 Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where specific substituents are introduced to modify its properties.
Coupling Reactions: It is commonly used in coupling reactions during the synthesis of labeled oligonucleotides.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of this compound include monomethoxytrityl chloride, triethylene glycol monomethyl ether, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Major Products
The major products formed from these reactions are fluorescence-labeled oligonucleotides, which retain the spectroscopic properties of the parent dyes and exhibit high fluorescence quantum yields .
Scientific Research Applications
Cy5 Phosphoramidite has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cy5 Phosphoramidite involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The compound’s fluorescence properties are due to its high molecular extinction coefficient and strong emission, which make it an effective probe for various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
Cyanine 3 Phosphoramidite: Similar in structure but differs in the number of carbons in the conjugated polyene linkage.
Cyanine 3.5 and Cyanine 5.5 Phosphoramidites: Closely related analogues with slight structural variations.
Uniqueness
Cy5 Phosphoramidite is unique due to its high molecular extinction coefficient and strong fluorescence, which make it particularly suitable for applications requiring high sensitivity and precision .
Biological Activity
Fluorescent Properties
Cy5 Phosphoramidite, when incorporated into oligonucleotides, exhibits distinct fluorescent characteristics:
These properties make Cy5-labeled oligonucleotides highly detectable and quantifiable in various biological assays.
Sequence-Dependent Fluorescence
The fluorescence intensity of Cy5-labeled oligonucleotides is strongly influenced by the adjacent nucleotide sequence:
Nucleotide Composition | Effect on Fluorescence |
---|---|
Purine-rich sequences | Higher intensity |
Pyrimidine-rich sequences | Lower intensity |
5' Guanine | Promotes higher fluorescence |
5' Cytosine | Results in lower fluorescence |
In 3'-terminally labeled single-stranded DNA, Cy5 fluorescence can vary by up to 75% relative to the brightest sequence . This sequence-dependence is more pronounced in 3'-labeled ssDNA compared to 5'-labeled ssDNA .
Applications in Molecular Biology
This compound's biological activity is leveraged in various molecular biology techniques:
Case Study: FRET-based Assays
Cy5-labeled oligonucleotides are particularly useful in Fluorescence Resonance Energy Transfer (FRET) assays due to their compatibility with dark quenchers like BHQ-2 and Iowa Black RQ . This enables the development of highly sensitive probes where Cy5's fluorescence is quenched until a specific biological event occurs, triggering a detectable signal.
Synthesis and Incorporation
The biological activity of this compound is dependent on its successful incorporation into oligonucleotides. Key considerations include:
- Storage and handling to prevent oxidation
- Extended coupling times during oligonucleotide synthesis
- Careful deprotection protocols to avoid dye degradation
Recent research has focused on developing substituted this compound derivatives to enhance its biological activity:
Substituent | Effect |
---|---|
n-hexyloxy (hex) | Alters hydrophobicity |
Triethylene glycol monomethylether (Peg) | Modifies hydrophilicity |
tert-butyl (tBu) | Affects steric properties |
Chloro (Cl) | Influences electronic properties |
These modifications aim to augment Cy5's ability to engage in delocalized excitonic coupling within DNA scaffolds .
Research Findings
- In double-stranded DNA, Cy5 fluorescence is strongly associated with purines, with guanine being more relevant than adenine in promoting fluorescence .
- The interaction between Cy5 and DNA bases extends beyond the immediately adjacent nucleotides, with effects observed up to several bases away from the dye .
- The fluorescence intensity distribution of Cy5-labeled libraries adopts a sigmoidal shape, indicating a wide range of signal intensities depending on the adjacent sequence .
- Recent synthesis of novel Cy5 analogues with different substituents at the 5,5'-positions has opened up possibilities for fine-tuning the dye's properties for specific biological applications .
Properties
Molecular Formula |
C60H72ClN4O4P |
---|---|
Molecular Weight |
979.7 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride |
InChI |
InChI=1S/C60H72N4O4P.ClH/c1-46(2)64(47(3)4)69(67-44-23-40-61)68-45-25-42-63-55-33-22-20-31-53(55)59(7,8)57(63)35-18-12-17-34-56-58(5,6)52-30-19-21-32-54(52)62(56)41-24-43-66-60(48-26-13-10-14-27-48,49-28-15-11-16-29-49)50-36-38-51(65-9)39-37-50;/h10-22,26-39,46-47H,23-25,41-45H2,1-9H3;1H/q+1;/p-1 |
InChI Key |
GWCNEDQILVVBDJ-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Origin of Product |
United States |
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